![molecular formula C21H29ClN4O2 B2691522 N-(5-chloro-2-methylphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-ethylamino]acetamide CAS No. 929987-12-2](/img/structure/B2691522.png)
N-(5-chloro-2-methylphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-ethylamino]acetamide
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Description
N-(5-chloro-2-methylphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-ethylamino]acetamide is a useful research compound. Its molecular formula is C21H29ClN4O2 and its molecular weight is 404.94. The purity is usually 95%.
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Biological Activity
N-(5-chloro-2-methylphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-ethylamino]acetamide, with the molecular formula C21H29ClN4O2 and a molecular weight of 404.94 g/mol, is a compound of significant interest in medicinal chemistry. This compound is primarily used for research purposes and has not been approved for human or veterinary use.
Chemical Structure
The structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H29ClN4O2
- Molecular Weight : 404.94 g/mol
The compound features a chloro-substituted aromatic ring, an acetamide functional group, and a complex side chain that includes a cyanocyclohexyl moiety.
Pharmacological Profile
Research into the biological activity of this compound has shown potential in various pharmacological applications. The specific biological activities include:
- Antineoplastic Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the chloro-substituent may enhance these effects by increasing lipophilicity, allowing better cellular uptake.
- Neuropharmacological Effects : The cyanocyclohexyl group may confer neuroactive properties, potentially influencing neurotransmitter systems. Compounds with similar structural motifs have been investigated for their ability to modulate serotonin and dopamine receptors.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzyme systems or receptor sites due to its structural analogies to known pharmacologically active compounds.
Case Studies and Research Findings
A review of relevant literature reveals several studies focusing on similar compounds that provide insights into the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that related compounds exhibited IC50 values in the micromolar range, indicating significant cytotoxicity .
- Receptor Binding Studies : Research on structurally related compounds has shown affinity for various receptor types, including adrenergic and serotonergic receptors. Binding affinities were measured using radiolabeled ligands, suggesting potential therapeutic targets .
- Animal Models : Animal studies evaluating the pharmacokinetics and pharmacodynamics of similar compounds have indicated promising results in terms of bioavailability and therapeutic efficacy, warranting further investigation into this specific compound .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-ethylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN4O2/c1-4-26(13-19(27)24-18-12-17(22)9-8-16(18)2)14-20(28)25(3)21(15-23)10-6-5-7-11-21/h8-9,12H,4-7,10-11,13-14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCIVLMGIGTDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=C(C=CC(=C1)Cl)C)CC(=O)N(C)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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